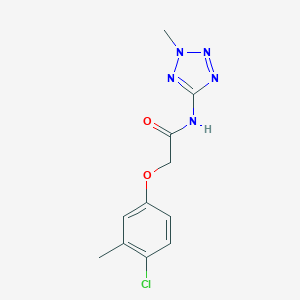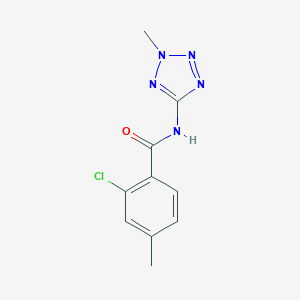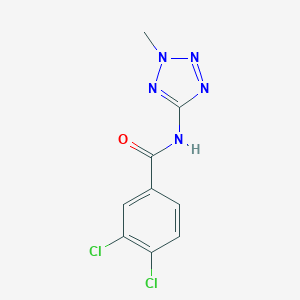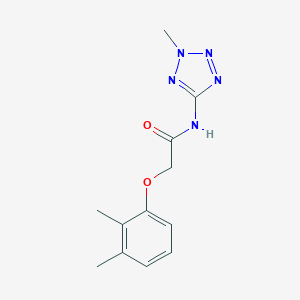![molecular formula C21H23Cl2N3O2 B244717 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B244717.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained attention for its potential therapeutic applications. BAY 11-7082 is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating various cellular processes, including inflammation, immune response, and cell survival.
作用机制
BAY 11-7082 exerts its effects by inhibiting the NF-κB pathway, which is involved in regulating various cellular processes, including inflammation, immune response, and cell survival. NF-κB is a transcription factor that regulates the expression of various genes involved in these processes. In response to stimuli, such as cytokines or pathogens, NF-κB is activated and translocates to the nucleus, where it binds to specific DNA sequences and regulates gene expression.
BAY 11-7082 inhibits the NF-κB pathway by targeting the inhibitor of κB kinase (IKK), which is a key enzyme involved in the activation of NF-κB. BAY 11-7082 binds covalently to the cysteine residue of the IKKβ subunit, thereby inhibiting its activity and preventing the activation of NF-κB. This results in the downregulation of various inflammatory mediators and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BAY 11-7082 can inhibit the production of various inflammatory mediators, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in various cell types, including macrophages and epithelial cells. BAY 11-7082 has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways, such as the caspase cascade and the intrinsic mitochondrial pathway.
In vivo studies have further demonstrated the anti-inflammatory and anti-cancer effects of BAY 11-7082. In animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, BAY 11-7082 has been shown to reduce inflammation and disease severity. In animal models of cancer, BAY 11-7082 has been shown to inhibit tumor growth and metastasis.
实验室实验的优点和局限性
BAY 11-7082 has several advantages and limitations for lab experiments. One of the main advantages is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This specificity also allows for the investigation of the role of NF-κB in various cellular processes and diseases.
However, BAY 11-7082 also has some limitations for lab experiments. One limitation is its stability, as it can degrade over time and under certain conditions, such as exposure to light or moisture. This can affect the reproducibility of experiments and the interpretation of results. Another limitation is its cytotoxicity, as high concentrations of BAY 11-7082 can induce cell death in non-cancerous cells. This can limit the use of BAY 11-7082 in certain experiments, such as those involving cell viability assays.
未来方向
There are several future directions for the research and development of BAY 11-7082. One direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its stability and bioavailability, to improve its efficacy and reduce its toxicity. Additionally, the development of new derivatives and analogs of BAY 11-7082 may provide new insights into the structure-activity relationship and lead to the discovery of more potent and selective inhibitors of the NF-κB pathway.
合成方法
The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-(4-butanoylpiperazin-1-yl)aniline to yield BAY 11-7082. The final product is then purified using various methods, such as column chromatography or recrystallization.
科学研究应用
BAY 11-7082 has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Several studies have shown that BAY 11-7082 can inhibit the NF-κB pathway, which is involved in the regulation of various inflammatory mediators, such as cytokines and chemokines. As a result, BAY 11-7082 has been investigated as a potential treatment for various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer effects. Studies have demonstrated that BAY 11-7082 can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer models, such as breast cancer, prostate cancer, and leukemia. BAY 11-7082 has also been investigated as a potential sensitizer for chemotherapy and radiation therapy, as it can enhance the efficacy of these treatments.
属性
分子式 |
C21H23Cl2N3O2 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC 名称 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-2-4-19(27)26-13-11-25(12-14-26)16-9-7-15(8-10-16)24-21(28)17-5-3-6-18(22)20(17)23/h3,5-10H,2,4,11-14H2,1H3,(H,24,28) |
InChI 键 |
MRYICDIZIHHWFS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244634.png)
![5-bromo-N-[2-chloro-5-(propionylamino)phenyl]-2-furamide](/img/structure/B244635.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide](/img/structure/B244637.png)
![3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244639.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B244641.png)




![3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244651.png)
![3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244652.png)
![2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244653.png)
![3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244655.png)
![3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244658.png)